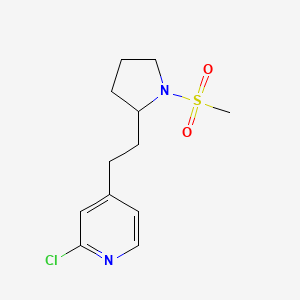![molecular formula C14H27ClN2O2 B1444595 Chlorhydrate de tert-butyl 2,9-diazaspiro[5.5]undécane-2-carboxylate CAS No. 1023301-88-3](/img/structure/B1444595.png)
Chlorhydrate de tert-butyl 2,9-diazaspiro[5.5]undécane-2-carboxylate
Vue d'ensemble
Description
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H27ClN2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Applications De Recherche Scientifique
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
It is known to have significant application value in the field of medicinal chemistry and organic synthesis .
Biochemical Pathways
It is known to be used as reagents and intermediates in organic synthesis reactions .
Result of Action
It is known to be used in the synthesis of biologically active molecules, such as antitumor agents, antibiotics, etc .
Analyse Biochimique
Biochemical Properties
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a reagent and intermediate in organic synthesis reactions, facilitating the creation of biologically active molecules such as antitumor agents and antibiotics . The interactions of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride with enzymes and proteins are primarily based on its spirocyclic structure, which allows it to form stable complexes and enhance reaction specificity.
Cellular Effects
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses, including proliferation, differentiation, and apoptosis. Additionally, tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s spirocyclic structure allows it to form stable complexes with enzymes and proteins, leading to either inhibition or activation of their catalytic activities. These interactions can result in the modulation of metabolic pathways and cellular processes. Additionally, tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can produce beneficial effects, such as enhanced cellular function and improved metabolic activity . High doses of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s spirocyclic structure allows it to participate in enzymatic reactions, either as a substrate or an inhibitor, thereby modulating the activity of key metabolic enzymes . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s spirocyclic structure facilitates its interaction with these transporters, allowing it to be efficiently transported across cellular membranes . Once inside the cells, tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes. The subcellular distribution of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can influence its efficacy and the overall outcome of its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate with hydrochloric acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as acetonitrile and reagents like caesium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
- Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
- Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate
Uniqueness
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14;/h15H,4-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPGRDEEKJUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735304 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023301-88-3 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)
![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)

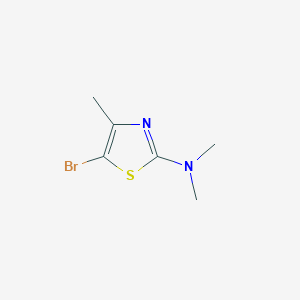
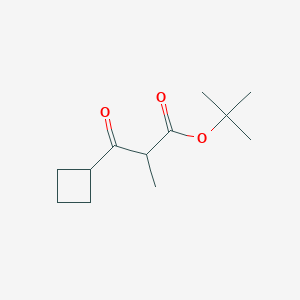
![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)
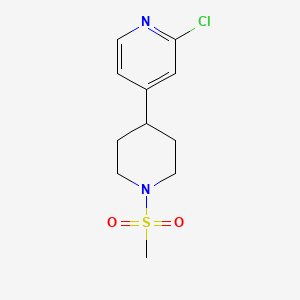
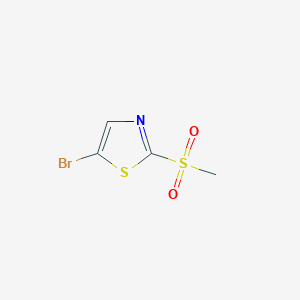
![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
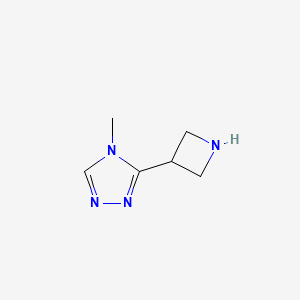
![2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide](/img/structure/B1444533.png)
